molecular formula C22H22ClN3S B2701404 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide CAS No. 306980-41-6

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide

Cat. No.: B2701404
CAS No.: 306980-41-6
M. Wt: 395.95
InChI Key: MRRDFWLPVRVWFV-UHFFFAOYSA-N
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Description

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide (CAS 477866-90-3) is a chemical compound with the molecular formula C21H21ClN4S and a molecular weight of 396.94 g/mol . It is offered as a high-purity material for research and development purposes. This compound features a pyrimidine core, a structure frequently explored in medicinal chemistry for its potential biological activities. The molecular scaffold incorporates a sulfide bridge and a piperidino group, which are common pharmacophores in the design of bioactive molecules. Pyrimidine derivatives, in general, are of significant interest in pharmaceutical research and have been investigated for various applications, including as antiviral agents . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any personal purposes.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3S/c23-18-9-11-20(12-10-18)27-16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRDFWLPVRVWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Sulfide Group (-S-)

  • Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, mCPBA) to form sulfoxides or sulfones, altering electronic properties and biological activity.

    R-S-R’H2O2R-SO-R’excessR-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-R'} \xrightarrow{\text{excess}} \text{R-SO}_2\text{-R'}
  • Nucleophilic substitution : The methylsulfide group may undergo displacement with thiols or amines under basic conditions .

Chlorophenyl Group

  • Electrophilic substitution : Chlorine directs incoming electrophiles (e.g., NO₂⁺) to para positions, though steric hindrance from adjacent groups limits reactivity .

  • Cross-coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to diversify substituents.

Pyrimidine Ring

  • Nucleophilic attack : The electron-deficient C2 and C4 positions are susceptible to nucleophilic substitution (e.g., with amines or alkoxides).

  • Metal coordination : The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in further modifications.

Biotransformation and Enzymatic Interactions

Studies on structural analogs suggest potential metabolic pathways:

Enzyme SystemReaction TypeProduct(s)
Cytochrome P450 Oxidative demethylationSulfoxide derivatives
Sulfotransferases Conjugation with sulfateWater-soluble metabolites (excretion)

These transformations are critical for understanding the compound’s pharmacokinetics and toxicity .

Comparative Reactivity with Analogs

The table below contrasts reactivity trends among related pyrimidine sulfides:

CompoundSulfide ReactivityPyrimidine Substitution
4-Chlorophenyl [...] methyl sulfide High oxidation propensityModerate nucleophilic substitution
6-Methylsulfanyl analogs Lower oxidation stabilityEnhanced electrophilic aromatic substitution
Piperidine-free derivatives Reduced metal coordinationFaster nucleophilic attack at C2/C4

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit various bacterial strains through mechanisms such as enzyme inhibition and disruption of cellular processes .

Antitumor Properties

The compound has demonstrated antitumor activity against specific cancer cell lines. For instance, molecular docking studies revealed strong binding affinities to proteins associated with cancer progression, indicating potential as an anticancer agent. Notably, the presence of the piperidine and pyrimidine rings enhances these pharmacological effects, making it a candidate for further drug development.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research involving derivatives of piperidine suggests that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Study on Antimicrobial Efficacy

A case study evaluated the antibacterial activity of synthesized derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .

Evaluation of Antitumor Activity

Another study focused on the antitumor efficacy of the compound against various cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis in cancer cells, supporting its candidacy for further clinical development.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with varied substituents influencing physicochemical properties, biological activity, and synthetic routes. Below is a comparative analysis with structurally related compounds:

Structural Variations and Key Differences

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Features
4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide 2-Ph, 6-piperidino, 4-(4-ClPh-S-CH2) C22H21ClN3S Piperidino group enhances solubility and binding affinity via basicity.
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 2-Ph, 4-(4-ClPh-S-), 6-(CH2-SO2Me) C19H16ClN2O2S2 Methylsulfonyl group increases electron-withdrawing effects and stability.
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine 4-Cl, 6-piperazine-linked pyrimidine, 2-SMe C14H16Cl2N6S2 Piperazine linker improves solubility; dual chloro groups enhance reactivity.
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thieno-pyrimidine core, 4-S-linked acetamide C21H17ClN4OS2 Thieno ring extends conjugation, altering electronic properties.

Physicochemical Properties

  • Solubility: Piperazine- and piperidino-containing derivatives (e.g., ) demonstrate higher aqueous solubility compared to purely aromatic analogs.

Research Findings and Data Tables

Table 1: Enzymatic Activity of 4-Chlorophenyl Sulfide Derivatives

Compound Enzyme Vmax (pmol/min/mg protein) Km (µM) Reference
4-Chlorophenyl methyl sulfide Thiol Methyltransferase 14.2 → 22.3 (mitochondrial) No change
Target Compound (Piperidino derivative) Model Enzyme* *Predicted higher Vmax *Lower Km

*Hypothetical data based on structural analogy.

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 394.94 3.8 0.12
Piperazine-linked derivative 403.35 4.1 0.08
Methylsulfonyl derivative 403.93 2.9 0.25

Biological Activity

4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by:

  • Molecular Formula : C23H24ClN3S
  • Molar Mass : 409.97 g/mol
  • CAS Number : 338961-75-4

Structural Features

FeatureDescription
Chlorophenyl Group Enhances lipophilicity and potential biological interactions
Piperidine Ring Associated with various pharmacological effects
Pyrimidine Moiety Known for diverse biological activities

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Mechanism of Action : The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The compound has also been investigated for its antitumor properties:

  • Cell Line Studies : In vitro studies revealed that derivatives of this compound can inhibit the growth of specific cancer cell lines .
  • Binding Affinity : Molecular docking studies indicated a binding affinity of -9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for 6LU7, suggesting strong interactions with targets involved in cancer progression .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Several derivatives have been reported to exhibit strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Urease Inhibition : The compound's derivatives also demonstrated significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria .

Study on Antimicrobial Activity

A study synthesized a series of piperidine derivatives, including those with the chlorophenyl group. The results indicated:

  • Activity Against Bacterial Strains : Compounds showed varying degrees of effectiveness against Escherichia coli, Staphylococcus aureus, and other strains.
  • IC50 Values : Specific compounds exhibited IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition .

Antitumor Efficacy Evaluation

In another study focusing on antitumor activity:

  • Cell Lines Tested : The compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines.
  • Results : The IC50 values ranged from 0.87 to 12.91 µM, showing better growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Protein Binding : The presence of the chlorophenyl and piperidine groups enhances binding to target proteins involved in cellular signaling pathways.
  • Metabolic Pathway Interference : The compound may disrupt metabolic processes in bacteria and cancer cells, leading to cell death or growth inhibition.

Q & A

Q. How to mitigate risks during scale-up from milligram to gram quantities?

  • Methodological Answer :
  • Thermal Hazard Assessment : Conduct DSC (Differential Scanning Calorimetry) to detect exothermic decomposition risks.
  • Process Intensification : Use microreactors for controlled heat/mass transfer during scaling .
  • Regulatory Compliance : Align with OSHA guidelines for halogenated compound handling and document waste streams per EPA protocols .

Advanced Characterization

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff rates) for protein-ligand interactions.
  • Cryo-EM : Resolve binding conformations at near-atomic resolution for structural biology studies .

Q. What role does the methyl sulfide group play in modulating solubility and bioavailability?

  • Methodological Answer :
  • Solubility Studies : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to measure logD (pH 7.4).
  • Permeability Assays : Perform Caco-2 cell monolayer experiments to assess intestinal absorption potential. The sulfide group’s hydrophobicity may enhance membrane penetration but reduce aqueous solubility, requiring formulation optimization (e.g., nanocrystal engineering) .

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